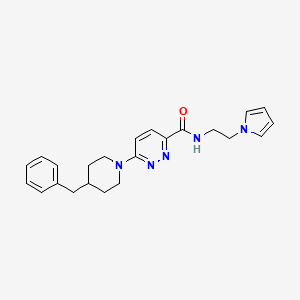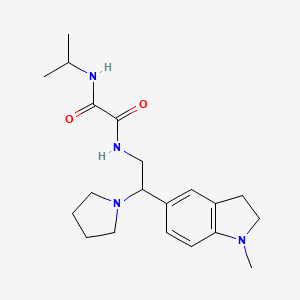![molecular formula C28H23N5O6 B2702501 ethyl 2-({[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 894928-53-1](/img/no-structure.png)
ethyl 2-({[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-({[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C28H23N5O6 and its molecular weight is 525.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized quinazoline derivatives to evaluate their antimicrobial efficacy. For instance, Desai et al. (2007) synthesized new quinazolines showing potential antimicrobial activities against various bacterial and fungal strains, including Escherichia coli and Staphylococcus aureus (Desai, N., Shihora, P. N., & Moradia, D., 2007). Additionally, El-Shenawy (2017) reported the synthesis of quinazolinone derivatives with significant antibacterial and antifungal properties, underscoring their potential as antimicrobial agents (El-Shenawy, A., 2017).
Cytotoxic and Anticancer Applications
Research on quinazoline derivatives has also focused on their cytotoxic properties. El-Deen et al. (2016) synthesized hexahydroquinoline derivatives containing a benzofuran moiety, demonstrating promising inhibitory effects against human hepatocellular carcinoma cell lines (El-Deen, E. M. M., Anwar, M., & Hasabelnaby, S., 2016). This highlights the potential of such compounds in cancer treatment strategies.
Analgesic and Anti-inflammatory Activities
Dewangan et al. (2016) synthesized 1,3,4-oxadiazole derivatives linked with quinazolin-4-one, which were evaluated for analgesic and anti-inflammatory activities. Their findings suggest that specific derivatives exhibited potent activity, indicating potential therapeutic applications for pain and inflammation management (Dewangan, D. et al., 2016).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-({[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate involves the condensation of 3-phenyl-1,2,4-oxadiazole-5-carboxaldehyde with 3,4-dihydroquinazolin-4-one, followed by acetylation and amidation reactions.", "Starting Materials": [ "3-phenyl-1,2,4-oxadiazole-5-carboxaldehyde", "3,4-dihydroquinazolin-4-one", "ethyl benzoate", "acetic anhydride", "N,N-dimethylformamide", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Condensation of 3-phenyl-1,2,4-oxadiazole-5-carboxaldehyde with 3,4-dihydroquinazolin-4-one in the presence of N,N-dimethylformamide and triethylamine to form ethyl 2-({[2,4-dioxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)butan-2-yl]amino}carbonyl)benzoate.", "Step 2: Acetylation of the above product with acetic anhydride and 4-dimethylaminopyridine in diethyl ether to form ethyl 2-({[2,4-dioxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate.", "Step 3: Amidation of the above product with N,N'-dicyclohexylcarbodiimide and ethylenediamine in the presence of triethylamine to form the final product, ethyl 2-({[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate.", "Step 4: Purification of the final product by washing with water and sodium bicarbonate solution, followed by drying and recrystallization." ] } | |
| 894928-53-1 | |
Molecular Formula |
C28H23N5O6 |
Molecular Weight |
525.521 |
IUPAC Name |
ethyl 2-[[2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H23N5O6/c1-2-38-27(36)19-12-6-8-14-21(19)29-23(34)16-32-22-15-9-7-13-20(22)26(35)33(28(32)37)17-24-30-25(31-39-24)18-10-4-3-5-11-18/h3-15H,2,16-17H2,1H3,(H,29,34) |
InChI Key |
URYSXOLKSFVASR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


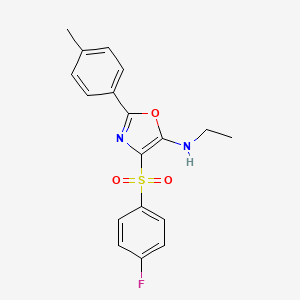
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2702421.png)
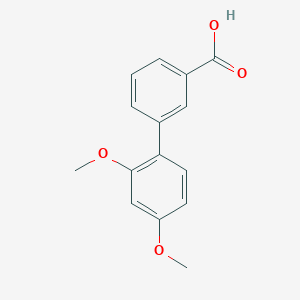
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2702423.png)

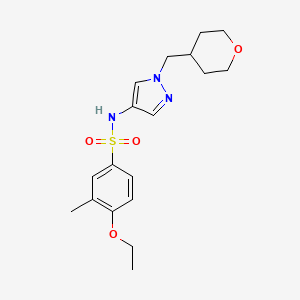
![2-(1H-pyrrol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2702429.png)
![1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2702431.png)
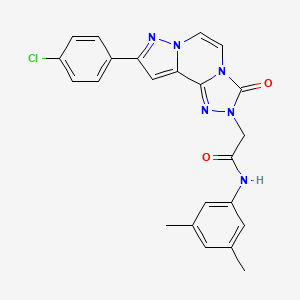
![1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2702433.png)
![2-Chloro-1-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2702434.png)
